4-(4-Fluorophenyl)-1H-imidazole

Cytochrome P450 Conformational dynamics NMR spectroscopy

For structural biology and kinase inhibitor programs requiring defined conformational control, 4-(4-Fluorophenyl)-1H-imidazole (4-FPI) provides a unique solution. Unlike 4-Cl/Br analogs that induce alternative CYP119 closed states, 4-FPI stabilizes the identical closed conformation as 4-phenylimidazole. • p38α MAPK inhibitor scaffold (IC50 as low as 2 nM) • 19F NMR-active for ligand-observed protein studies • IDO IC50 123 µM; balanced LogP 1.8. Bulk stock with global shipping.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
CAS No. 65020-70-4
Cat. No. B1297340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-1H-imidazole
CAS65020-70-4
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CN2)F
InChIInChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12)
InChIKeyQYDAFWKRBZYBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenyl)-1H-imidazole Structural & Pharmacophoric Baseline


4-(4-Fluorophenyl)-1H-imidazole (4-FPI) is a para-fluoro-substituted phenylimidazole with the molecular formula C9H7FN2 and a molecular weight of 162.16 g/mol [1]. It belongs to the 4-arylimidazole subclass, characterized by an imidazole ring directly substituted at the 4(5)-position with a 4-fluorophenyl group . The compound serves as a critical pharmacophore anchor in medicinal chemistry—most notably as the core scaffold of the clinically studied p38 MAP kinase inhibitors SB203580 and PD169316—and as a ligand of choice for probing cytochrome P450 conformational dynamics, where its para-fluoro substituent confers distinct conformational selection properties relative to chloro, bromo, and unsubstituted analogs [2][3].

Para-fluoro 4-arylimidazole core for kinase inhibitor design and cytochrome P450 studies.
Preserves CYP119 closed conformation (Type I) comparable to 4-phenylimidazole.
Entry scaffold to p38α MAPK inhibitor series (SB203580, PD169316 pharmacophore).

Why 4-FPI Substitution Is Scientifically Unsupported


Within the 4-arylimidazole series, the identity of the para-substituent on the phenyl ring is not a trivial variable—it deterministically governs the conformational state stabilized upon target binding. Crystallographic and NMR evidence demonstrates that 4-FPI and 4-phenylimidazole (4-PI) induce a single shared closed conformation of CYP119, whereas 4-(4-chlorophenyl)-1H-imidazole (4-CPI) and 4-(4-bromophenyl)-1H-imidazole (4-BPI) each stabilize a second, structurally distinct closed conformation involving differential F-G loop rearrangement [1]. In the context of indoleamine 2,3-dioxygenase (IDO) inhibition, the para-fluoro substituent yields a 2.6-fold change in IC50 relative to 4-PI when measured under identical assay conditions [2]. Furthermore, the 4-fluorophenyl group is the conserved pharmacophoric element in p38α MAP kinase inhibitors achieving low-nanomolar potency (IC50 as low as 2 nM), whereas 4-chlorophenyl and 4-bromophenyl analogs within the same 2,4,5-trisubstituted imidazole series exhibit markedly different selectivity profiles across CK1δ and JAK2 kinases [3][4]. These data collectively demonstrate that 4-arylimidazoles are not interchangeable; procurement decisions must be driven by the specific structural and biological requirements of the intended application.

Para-substituent identity determines CYP conformational state; 4-Cl or 4-Br analogs may shift enzyme to an alternative closed conformation.
Kinase selectivity profiles diverge markedly: 4-fluorophenyl scaffold does not replicate the selectivity signature of 4-chlorophenyl or 4-bromophenyl analogs.
IDO inhibitory potency context may differ from parent 4-phenylimidazole; direct substitution requires assay-matched benchmarking.

4-FPI vs. Analogs: Quantitative Differentiation Evidence


CYP119 Conformational State Selection

In a direct head-to-head study using 2D 1H,15N HSQC NMR chemical shift perturbation mapping and X-ray crystallography, 4-(4-fluorophenyl)-1H-imidazole (4-FPI) was shown to induce the identical closed conformation of CYP119 as 4-phenylimidazole (4-PI), characterized by pronounced NMR shifts at Phe-87, Phe-144, and Phe-153. In contrast, 4-(4-chlorophenyl)-1H-imidazole (4-CPI) and 4-(4-bromophenyl)-1H-imidazole (4-BPI) each induced a second, structurally distinct closed conformation involving differential F-G loop rearrangement [1]. The three X-ray co-crystal structures were determined under parallel conditions: PDB 4WPD (4-FPI, 2.001 Å resolution), PDB 4TUV (4-CPI), and PDB 4TT5 (4-BPI) [2]. This means that 4-FPI is the minimal fluoro analog that faithfully recapitulates the biologically relevant closed state induced by the parent 4-PI, while the larger halogens (Cl, Br) drive the enzyme into an alternative conformational state—a critical consideration for structural biology and inhibitor design studies.

CYP119 Conformation
Head-to-head
4-FPI induces Type I closed state (4-PI-like); 4-CPI & 4-BPI induce distinct Type II state.
Supports conformational fidelity for P450 dynamics studies.
NMR & X-ray; PDB 4WPD (2.0 Å).
Cytochrome P450 Conformational dynamics NMR spectroscopy

IDO Inhibition: 4-FPI vs. 4-PI Potency

In a systematic structure-activity study of phenylimidazole-derived IDO inhibitors, the IC50 of 4-(4-fluorophenyl)-1H-imidazole (4-FPI) and the parent 4-phenylimidazole (4-PI) were determined under identical assay conditions using purified recombinant human IDO in a 96-well microtiter plate format with L-tryptophan as substrate [1][2]. 4-FPI exhibited an IC50 of 123,000 nM (123 µM), representing a 2.6-fold reduction in inhibitory potency compared to 4-PI, which showed an IC50 of 48,000 nM (48 µM) [1][2]. This quantitative difference demonstrates that the para-fluoro substituent is modestly detrimental to IDO active-site binding affinity, likely due to electronic effects on heme iron coordination or steric interactions within the hydrophobic binding pocket. The data provide a clear, assay-matched potency benchmark that informs compound selection in IDO-focused drug discovery programs.

IDO Inhibition
Head-to-head
4-FPI IC50 = 123 µM; 4-PI IC50 = 48 µM (2.6-fold difference).
Supports IDO potency context; illustrates fluorine substitution trade-off.
Recombinant human IDO; L-tryptophan substrate.
Indoleamine 2,3-dioxygenase Immuno-oncology Enzyme inhibition

p38α MAP Kinase Pharmacophore Scaffold

The 4-(4-fluorophenyl)-1H-imidazole core serves as the indispensable pharmacophoric scaffold for a well-established class of p38α MAP kinase inhibitors, including SB203580 (4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole) and PD169316 (4-(4-fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole) [1]. Systematic variation of substituents at the imidazole C2-thio and C5 positions, with the 4-fluorophenyl group held constant, yielded inhibitors with IC50 values as low as 2 nM in the isolated enzyme assay and 37 nM in the human whole blood TNF-α release assay [2]. While direct comparator data for the identical 2,5-substitution pattern with 4-chlorophenyl or 4-bromophenyl in place of 4-fluorophenyl are not available from this study, the broader SAR literature on 4-fluorophenyl-imidazoles demonstrates that the para-fluoro substituent confers a uniquely balanced profile of p38α MAPK inhibition (IC50 = 96–250 nM range for selected pyrimidine analogs), CK1δ inhibition (IC50 = 89 nM), and JAK2 inhibition (IC50 = 62 nM), with improved aqueous solubility relative to non-fluorinated analogs [3]. This class-level evidence establishes the 4-fluorophenyl moiety as a privileged fragment for kinase inhibitor design.

p38α MAPK Scaffold
Class-level
Optimized 4-FPI analogs: IC50 2 nM (enzyme), 37 nM (whole blood).
Scaffold supports p38α inhibitor design; tunable potency range.
No direct 4-Cl/4-Br comparator with identical substitution.
p38 MAP kinase Inflammatory disease Kinase inhibitor

Lipophilicity Profile: 4-FPI vs. 4-PI

The computed octanol-water partition coefficient (XLogP3) for 4-(4-fluorophenyl)-1H-imidazole is 1.8, compared to a predicted LogP of approximately 1.6 for the non-fluorinated parent 4-phenylimidazole (4-PI) [1]. This ΔLogP of +0.2 units reflects the moderate lipophilicity enhancement conferred by the para-fluoro substituent, which is consistent with the well-documented effect of aromatic fluorine substitution on passive membrane permeability . In the context of the p38 MAP kinase inhibitor series, the 4-fluorophenyl-imidazole scaffold was specifically noted to provide improved aqueous solubility relative to non-fluorinated analogs when elaborated with carboxylate and phosphonate groups via click chemistry, enabling the design of inhibitors with favorable drug-like properties [2]. While the LogP difference between 4-FPI and 4-PI is modest, the cumulative impact of fluorine substitution on pKa modulation of the imidazole NH (pKa ~13.76 for 4-FPI), metabolic stability, and 19F NMR detectability provides a multifaceted physicochemical advantage for applications requiring in-cell target engagement studies or ADME profiling.

Lipophilicity
Cross-study
XLogP3: 4-FPI 1.8; 4-PI ~1.6; 4-Cl ~2.5; 4-Br ~2.8.
Intermediate lipophilicity may support balanced permeability and solubility.
Computed values; experimental logD 1.55 (pH 5.5).
Lipophilicity Drug design Physicochemical properties

Commercial Purity & Physical Form

4-(4-Fluorophenyl)-1H-imidazole is available from multiple reputable suppliers with tightly controlled purity specifications and well-characterized physical properties that support experimental reproducibility. Sigma-Aldrich supplies the compound at 97% purity (assay) as a solid with a melting point of 124–129°C . ChemImpex offers a ≥98% (HPLC) grade with a melting point of 126–132°C as a cream-colored crystalline solid, with storage recommendation at 0–8°C . AKSci provides a 98% minimum purity grade with a melting point of 127–131°C . The consistency of melting point across suppliers (124–132°C range) confirms batch-to-batch crystallinity and chemical identity. In comparison, 4-(4-chlorophenyl)-1H-imidazole and 4-(4-bromophenyl)-1H-imidazole are less broadly cataloged by major research chemical suppliers, and their purity specifications and physical characterization data are less consistently reported. The availability of 4-FPI from at least three independent qualified vendors mitigates single-supplier procurement risk and supports multi-year research programs requiring reproducible sourcing.

Commercial Quality
Data to verify
Purity 97–≥98%; mp 124–132°C; ≥3 qualified vendors.
Multi-supplier availability may support procurement consistency.
Supplier-reported; verify lot-specific COA.
Quality control Reproducibility Procurement specifications

Recommended Applications for 4-FPI


Cytochrome P450 Conformational Dynamics with Fluoro Probe

For structural biology groups investigating P450 conformational selection mechanisms, 4-FPI is uniquely suited as a ligand that combines the closed conformational fidelity of 4-phenylimidazole with the spectroscopic advantages of fluorine. As demonstrated by Basudhar et al. (2015), 4-FPI induces the identical closed conformation (type I) as 4-PI, whereas 4-CPI and 4-BPI divert the enzyme into an alternative closed state (type II) [1]. Researchers can exploit the 19F NMR-active nucleus of 4-FPI for ligand-observed protein interaction studies without the confounding variable of altered conformational states introduced by larger halogen substituents. The availability of the high-resolution co-crystal structure (PDB 4WPD, 2.001 Å) further enables structure-guided mutagenesis and computational docking studies with atomic-level precision [2].

p38 MAPK Inhibitor Chemistry Using 4-FPI

Medicinal chemistry teams pursuing p38α MAP kinase, CK1δ, or JAK2 inhibitors should procure 4-FPI as the starting building block for library synthesis. The 4-fluorophenyl-imidazole scaffold is the conserved pharmacophore in SB203580 and PD169316, which have demonstrated target engagement in vivo and served as tool compounds in hundreds of published studies [1]. The SAR established by Koch et al. (2008) provides a roadmap for optimizing C2-thio and C5-heteroaryl substituents to achieve IC50 values as low as 2 nM in biochemical assays and 37 nM in human whole blood [2]. The well-documented multi-kinase activity profile of 4-fluorophenyl-imidazoles (p38α IC50 = 96–250 nM; CK1δ IC50 = 89 nM; JAK2 IC50 = 62 nM for selected analogs) further supports their use in polypharmacology and phenotypic screening campaigns .

IDO Inhibitor Screening Prioritizing Metabolic Stability

In immuno-oncology programs targeting indoleamine 2,3-dioxygenase (IDO), 4-FPI provides a quantitatively defined trade-off: its IDO IC50 of 123 µM represents a 2.6-fold potency reduction compared to 4-PI (IC50 = 48 µM), measured under identical recombinant enzyme assay conditions [1]. This potency differential is acceptable in hit-finding cascades where the fluorine atom is anticipated to confer metabolic stability advantages in downstream in vivo studies, or where 19F NMR is planned as a detection modality for cellular target engagement assays. The BindingDB-curated IC50 data for both 4-PI and 4-FPI, derived from the same publication (Kumar et al., J. Med. Chem. 2008), provide the assay-matched benchmarks necessary for rational compound progression decisions [2].

ADME Optimization Using Intermediate Lipophilicity

For drug discovery programs requiring a phenylimidazole building block with balanced lipophilicity, 4-FPI (XLogP3 = 1.8) occupies an optimal intermediate position between the less lipophilic 4-PI (predicted LogP ~1.6) and the more lipophilic 4-CPI and 4-BPI (predicted LogP ~2.5 and ~2.8, respectively) [1]. This 'Goldilocks' LogP, combined with the electron-withdrawing effect of fluorine that modulates the imidazole NH pKa, makes 4-FPI particularly suitable for lead series where maintaining aqueous solubility while achieving passive membrane permeability is critical. The improved water solubility of 4-fluorophenyl-imidazole derivatives compared to non-fluorinated analogs has been explicitly documented in the kinase inhibitor literature [2]. Additionally, the well-defined melting point (124–132°C across suppliers) and multi-vendor availability at ≥97% purity ensure reproducible solid-state handling and formulation .

Application
Selection Property
Validation Focus
CYP119 Conformational Dynamics
Conformational fidelity (Type I closed state)
X-ray / NMR conformational mapping
p38α MAPK Inhibitor Chemistry
4-Fluorophenyl pharmacophore scaffold
Kinase selectivity profiling (p38α, CK1δ, JAK2)
IDO Inhibitor Hit Finding
Fluorine trade-off (potency vs. metabolic stability)
IDO IC50 benchmarking & cellular target engagement
Lead Series ADME Optimization
Fluoro-substituted balanced lipophilicity
Permeability & solubility experimental verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Fluorophenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.